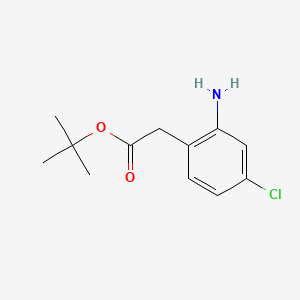
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is an organic compound that features a tert-butyl ester group attached to a phenyl ring substituted with an amino and a chlorine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-amino-4-chlorophenyl)acetate typically involves the esterification of 2-(2-amino-4-chlorophenyl)acetic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide in polar solvents.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy-substituted derivatives.
科学的研究の応用
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of tert-butyl 2-(2-amino-4-chlorophenyl)acetate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the amino and chlorine groups can influence the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: Similar structure but with a piperazine ring.
Tert-butyl 2-[2-(chlorosulfonyl)ethoxy]acetate: Contains a chlorosulfonyl group instead of an amino group.
2-tert-Butyl-2-[2-(4-chlorophenyl)ethyl]oxirane: Features an oxirane ring instead of an amino group.
Uniqueness
Tert-butyl 2-(2-amino-4-chlorophenyl)acetate is unique due to the combination of its tert-butyl ester group and the specific substitution pattern on the phenyl ring. This unique structure can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC名 |
tert-butyl 2-(2-amino-4-chlorophenyl)acetate |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)6-8-4-5-9(13)7-10(8)14/h4-5,7H,6,14H2,1-3H3 |
InChIキー |
QCPZKTHDWKDREP-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)CC1=C(C=C(C=C1)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















